molecular formula C12H19NO4S3 B2881998 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide CAS No. 896022-93-8

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide

Cat. No. B2881998
CAS RN: 896022-93-8
M. Wt: 337.47
InChI Key: XGNNTSVNXYKQEX-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide, also known as Bithionol sulfone, is a chemical compound that has been used in scientific research for several years. It is a sulfonamide derivative that has shown promising results in various studies related to cancer, parasitic infections, and neurological disorders.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antiparasitic, antiviral, and neuroprotective properties. Several studies have shown that N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell invasion. It has also been found to be effective against parasitic infections such as schistosomiasis, malaria, and leishmaniasis. In addition, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone has shown promising results in the treatment of viral infections such as HIV and hepatitis C. It has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone is not fully understood. However, it has been suggested that it works by inhibiting various enzymes and pathways involved in cell growth, proliferation, and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. In addition, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone has been found to modulate the activity of various ion channels and transporters, which may contribute to its antiparasitic and neuroprotective effects.
Biochemical and Physiological Effects:
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor cell invasion and metastasis. In addition, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone has been found to inhibit the growth and replication of parasitic organisms by affecting various biochemical pathways and cellular processes. It has also been found to modulate the activity of neurotransmitters and ion channels, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone has several advantages and limitations for lab experiments. It is a relatively inexpensive compound that is readily available. It has also been found to have low toxicity and good bioavailability, making it a potential therapeutic agent for various diseases. However, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone has some limitations as well. It is a relatively unstable compound that can degrade over time, which may affect its potency and efficacy. In addition, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone has some solubility issues, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone research. One potential direction is to further investigate its antitumor properties and its potential use in cancer therapy. Another potential direction is to explore its potential use in the treatment of parasitic infections such as schistosomiasis, malaria, and leishmaniasis. In addition, further research is needed to fully understand the mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone and its potential use in the treatment of neurological disorders. Finally, future research could focus on developing more stable and bioavailable analogs of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone that could be used in clinical trials.

Synthesis Methods

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone can be synthesized by reacting 2-chlorothiophene with sodium sulfite to obtain 2-sulfonated thiophene, which is then reacted with butylamine to obtain N-butyl-2-sulfonated thiophene. This compound is further reacted with sulfur dioxide to obtain N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide or N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide sulfone.

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S3/c1-2-3-7-13(11-6-9-19(14,15)10-11)20(16,17)12-5-4-8-18-12/h4-5,8,11H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNNTSVNXYKQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide

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